2,5-ジメトキシピリジン-4-ボロン酸

概要

説明

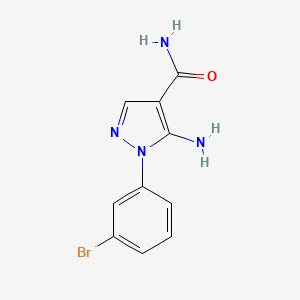

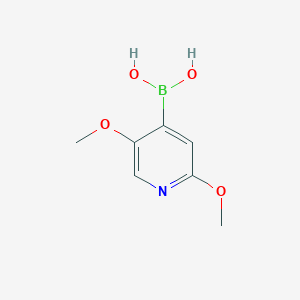

2,5-Dimethoxypyridine-4-boronic Acid is a chemical compound with the CAS Number: 1630193-77-9 . It has a molecular weight of 182.97 and its IUPAC name is 2,5-dimethoxy-4-pyridinylboronic acid . It is used in the preparation of oxopicolinamide derivatives and tested as a therapeutic agent for the treatment of diseases such as thromboembolism .

Molecular Structure Analysis

The molecular formula of 2,5-Dimethoxypyridine-4-boronic Acid is C7H10BNO4 . The compound has a density of 1.3±0.1 g/cm3 .Physical and Chemical Properties Analysis

2,5-Dimethoxypyridine-4-boronic Acid is a solid substance . It has a boiling point of 381.4±52.0 °C and a density of 1.3±0.1 g/cm3 . It should be stored in an inert atmosphere, under -20°C .科学的研究の応用

センシングアプリケーション

2,5-ジメトキシピリジン-4-ボロン酸を含むボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用で知られています。 この特性は、均一なアッセイまたは不均一な検出システムのいずれかになることができるさまざまなセンシングアプリケーションで利用されています .

有機合成

有機合成の分野では、ボロン酸はクロスカップリング反応やブレンステッド-ルイス酸触媒として使用されます。 それらは複雑な分子の合成に役割を果たし、ケトンやケチミンの還元などの反応に関与しています .

医薬品化学

ボロン酸は医薬品化学においても重要です。 それらは医薬品の原料として役立ち、生物活性があるため、薬物の開発に使用されています .

材料科学

2,5-ジメトキシピリジン-4-ボロン酸のユニークな特性は、材料科学で応用されています。 これには、ポリマーやオプトエレクトロニクスで潜在的な用途がある新しい材料の開発が含まれます.

触媒

2,5-ジメトキシピリジン-4-ボロン酸を含む有機ボラン化合物のサブクラスであるボリン酸誘導体は、触媒として利用されます。 それらは、化学的変換に不可欠なさまざまな触媒プロセスに貢献しています .

生物学的アプリケーション

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用機序

Target of Action

Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2,5-Dimethoxypyridine-4-boronic acid acts as an organoboron reagent. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid transfers its organic group to the palladium, a process known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in which 2,5-Dimethoxypyridine-4-boronic acid participates. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds.

Result of Action

The result of the action of 2,5-Dimethoxypyridine-4-boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of 2,5-Dimethoxypyridine-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored under inert atmosphere and in a freezer, under -20°C , to maintain its stability.

生化学分析

Biochemical Properties

2,5-Dimethoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boronic acid groups to other molecules. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator of enzyme activity. The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and the active site of the enzyme .

Cellular Effects

2,5-Dimethoxypyridine-4-boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. This compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can inhibit the activity of certain kinases, resulting in the downregulation of specific signaling pathways .

Molecular Mechanism

The molecular mechanism of action of 2,5-Dimethoxypyridine-4-boronic acid involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by forming stable boronate complexes. Additionally, it can interact with nucleic acids, leading to changes in gene expression. The inhibition of enzyme activity by 2,5-Dimethoxypyridine-4-boronic acid is often reversible, allowing for precise control over biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dimethoxypyridine-4-boronic acid can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that 2,5-Dimethoxypyridine-4-boronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of 2,5-Dimethoxypyridine-4-boronic acid in animal models vary with dosage. At low doses, it can effectively modulate enzyme activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects .

Metabolic Pathways

2,5-Dimethoxypyridine-4-boronic acid is involved in various metabolic pathways. It can interact with enzymes such as oxidases and transferases, influencing metabolic flux and metabolite levels. This compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s clearance from the body and its overall biochemical activity .

Transport and Distribution

Within cells and tissues, 2,5-Dimethoxypyridine-4-boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins .

Subcellular Localization

2,5-Dimethoxypyridine-4-boronic acid exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in a controlled manner .

特性

IUPAC Name |

(2,5-dimethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-12-6-4-9-7(13-2)3-5(6)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYZNFPWBSJVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)